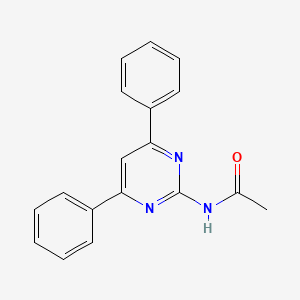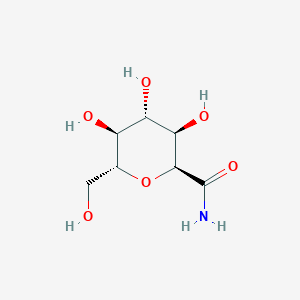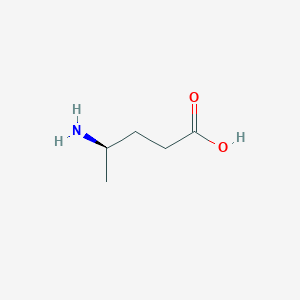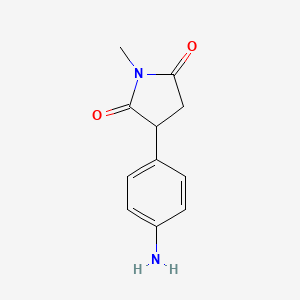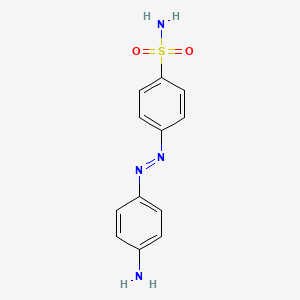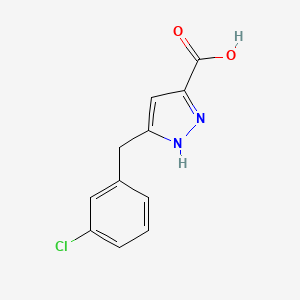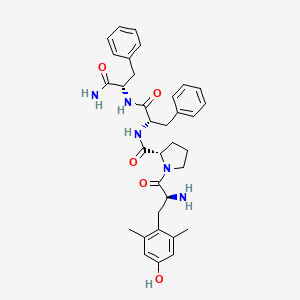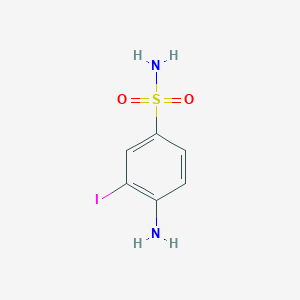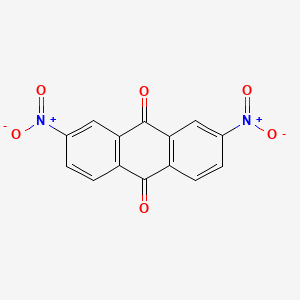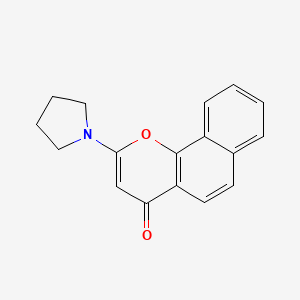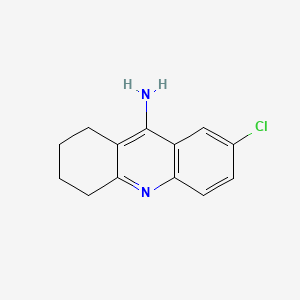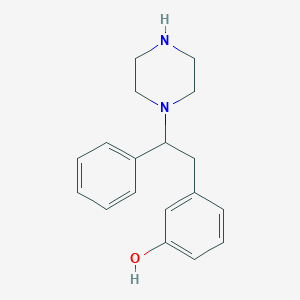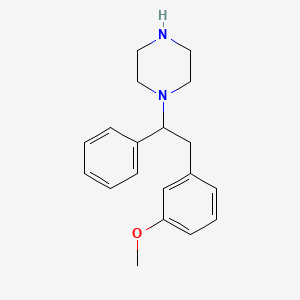
1-(2-(3-Methoxyphenyl)-1-phenylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3-methoxyphenyl)-1-phenylethyl)piperazine is a compound belonging to the piperazine class of chemicals Piperazines are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-(3-methoxyphenyl)-1-phenylethyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine derivatives . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-(2-(3-methoxyphenyl)-1-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-(3-methoxyphenyl)-1-phenylethyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(3-methoxyphenyl)-1-phenylethyl)piperazine involves its interaction with specific molecular targets and pathways. . This means that they can bind to serotonin receptors in the brain, influencing neurotransmitter activity and potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
1-(2-(3-methoxyphenyl)-1-phenylethyl)piperazine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: This compound has a similar structure but lacks the phenylethyl group, which may result in different pharmacological properties.
1-(4-Methoxyphenyl)piperazine: This compound has the methoxy group in a different position, which can affect its reactivity and biological activity.
1-(2,3-Dichlorophenyl)piperazine: The presence of chlorine atoms can significantly alter the compound’s chemical and biological properties.
Properties
CAS No. |
61311-72-6 |
|---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine |
InChI |
InChI=1S/C19H24N2O/c1-22-18-9-5-6-16(14-18)15-19(17-7-3-2-4-8-17)21-12-10-20-11-13-21/h2-9,14,19-20H,10-13,15H2,1H3 |
InChI Key |
CTAHXNUPBZTDFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C2=CC=CC=C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


